molecular formula C19H22ClN3O3 B13951995 Cyclohexanecarboxamide,1-((3-chlorophenyl)aminocarbonylamino)-n-(2-furanylmethyl)-

Cyclohexanecarboxamide,1-((3-chlorophenyl)aminocarbonylamino)-n-(2-furanylmethyl)-

Cat. No.: B13951995
M. Wt: 375.8 g/mol
InChI Key: FNENAQPSLULFNL-UHFFFAOYSA-N
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Description

CYCLOHEXANECARBOXAMIDE, 1-[[[(3-CHLOROPHENYL)AMINO]CARBONYL]AMINO]-N-(2-FURANYLMETHYL)- is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxamide group, a chlorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOHEXANECARBOXAMIDE, 1-[[[(3-CHLOROPHENYL)AMINO]CARBONYL]AMINO]-N-(2-FURANYLMETHYL)- typically involves multiple steps, starting with the preparation of the cyclohexanecarboxamide core. This can be achieved through the reaction of cyclohexanecarboxylic acid with ammonia or an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

CYCLOHEXANECARBOXAMIDE, 1-[[[(3-CHLOROPHENYL)AMINO]CARBONYL]AMINO]-N-(2-FURANYLMETHYL)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

CYCLOHEXANECARBOXAMIDE, 1-[[[(3-CHLOROPHENYL)AMINO]CARBONYL]AMINO]-N-(2-FURANYLMETHYL)- has several scientific research applications:

Mechanism of Action

The mechanism of action of CYCLOHEXANECARBOXAMIDE, 1-[[[(3-CHLOROPHENYL)AMINO]CARBONYL]AMINO]-N-(2-FURANYLMETHYL)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexanecarboxamides and derivatives with different substituents on the cyclohexane ring or the amide group. Examples include:

Uniqueness

The uniqueness of CYCLOHEXANECARBOXAMIDE, 1-[[[(3-CHLOROPHENYL)AMINO]CARBONYL]AMINO]-N-(2-FURANYLMETHYL)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22ClN3O3

Molecular Weight

375.8 g/mol

IUPAC Name

1-[(3-chlorophenyl)carbamoylamino]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C19H22ClN3O3/c20-14-6-4-7-15(12-14)22-18(25)23-19(9-2-1-3-10-19)17(24)21-13-16-8-5-11-26-16/h4-8,11-12H,1-3,9-10,13H2,(H,21,24)(H2,22,23,25)

InChI Key

FNENAQPSLULFNL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NCC2=CC=CO2)NC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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